2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline
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Overview
Description
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro-substituted aniline ring and a dichloro-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and 4,5-dichloropyrrole.
Coupling Reaction: The key step involves a coupling reaction between 2-chloroaniline and 4,5-dichloropyrrole.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the aniline and pyrrole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline and pyrrole derivatives.
Scientific Research Applications
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application:
Biological Activity: It may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of the chloro and pyrrole substituents.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-Chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline is unique due to the presence of both chloro-substituted aniline and dichloro-substituted pyrrole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
124201-43-0 |
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Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2-chloro-6-(4,5-dichloro-1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H7Cl3N2/c11-7-3-1-2-5(9(7)14)6-4-15-10(13)8(6)12/h1-4,15H,14H2 |
InChI Key |
BPFFQNOQBLYXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=CNC(=C2Cl)Cl |
Origin of Product |
United States |
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